molecular formula C12H25NO3 B1445093 1-(2,2-Diethoxyethyl)-4-methoxypiperidine CAS No. 1343614-00-5

1-(2,2-Diethoxyethyl)-4-methoxypiperidine

Cat. No.: B1445093
CAS No.: 1343614-00-5
M. Wt: 231.33 g/mol
InChI Key: BGBDKYFQQHSEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diethoxyethyl)-4-methoxypiperidine is an organic compound belonging to the piperidine class. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group at the fourth position and a diethoxyethyl group at the first position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diethoxyethyl)-4-methoxypiperidine typically involves the reaction of 4-methoxypiperidine with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(2,2-diethoxyethyl)-4-oxo-piperidine.

    Reduction: Formation of 1-(2,2-diethoxyethyl)-4-hydroxypiperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2,2-Dimethoxyethyl)-4-methoxypiperidine: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.

    1-(2,2-Diethoxyethyl)-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2,2-Diethoxyethyl)-4-oxo-piperidine: Similar structure but with an oxo group instead of a methoxy group.

Uniqueness: 1-(2,2-Diethoxyethyl)-4-methoxypiperidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-4-15-12(16-5-2)10-13-8-6-11(14-3)7-9-13/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDKYFQQHSEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCC(CC1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Diethoxyethyl)-4-methoxypiperidine
Reactant of Route 2
Reactant of Route 2
1-(2,2-Diethoxyethyl)-4-methoxypiperidine
Reactant of Route 3
Reactant of Route 3
1-(2,2-Diethoxyethyl)-4-methoxypiperidine
Reactant of Route 4
Reactant of Route 4
1-(2,2-Diethoxyethyl)-4-methoxypiperidine
Reactant of Route 5
Reactant of Route 5
1-(2,2-Diethoxyethyl)-4-methoxypiperidine
Reactant of Route 6
Reactant of Route 6
1-(2,2-Diethoxyethyl)-4-methoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.